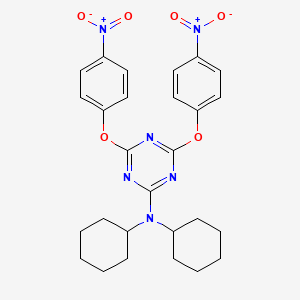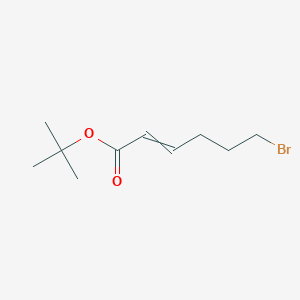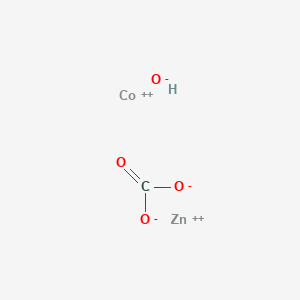
zinc;cobalt(2+);carbonate;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;cobalt(2+);carbonate;hydroxide is a complex compound that combines zinc, cobalt ions, carbonate, and hydroxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;cobalt(2+);carbonate;hydroxide typically involves a hydrothermal method. In this process, zinc and cobalt salts (such as zinc nitrate and cobalt nitrate) are dissolved in water, followed by the addition of sodium carbonate and sodium hydroxide. The mixture is then subjected to hydrothermal conditions, usually at temperatures ranging from 120°C to 180°C for several hours. This method allows for the formation of well-defined nanostructures .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which offer better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Zinc;cobalt(2+);carbonate;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of zinc and cobalt.
Reduction: Under reducing conditions, cobalt ions can be reduced to metallic cobalt.
Substitution: The hydroxide and carbonate groups can be substituted by other anions, such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or hydrogen peroxide as oxidizing agents.
Reduction: Hydrogen gas or hydrazine can be used as reducing agents.
Substitution: Reactions with acids like hydrochloric acid or sulfuric acid facilitate the substitution of hydroxide and carbonate groups.
Major Products
Oxidation: Zinc oxide and cobalt oxide.
Reduction: Metallic cobalt and zinc.
Substitution: Formation of zinc chloride, cobalt chloride, zinc sulfate, and cobalt sulfate.
Scientific Research Applications
Chemistry
In chemistry, zinc;cobalt(2+);carbonate;hydroxide is used as a precursor for the synthesis of mixed metal oxides, which are valuable catalysts in various reactions, including the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER) .
Biology
Medicine
In medicine, this compound is being explored for its antimicrobial properties and potential use in drug delivery systems.
Industry
Industrially, the compound is used in the production of high-performance supercapacitors and batteries. Its unique structure allows for efficient charge storage and transfer, making it ideal for energy storage applications .
Mechanism of Action
The mechanism by which zinc;cobalt(2+);carbonate;hydroxide exerts its effects is primarily through its electrochemical properties. The compound facilitates electron transfer processes, which are crucial in catalytic and energy storage applications. The molecular targets include active sites on the surface of the compound where redox reactions occur, involving pathways such as the electron transport chain in electrochemical cells .
Comparison with Similar Compounds
Similar Compounds
- Zinc;cobalt(2+);oxide
- Zinc;cobalt(2+);phosphate
- Zinc;cobalt(2+);sulfate
Uniqueness
Compared to similar compounds, zinc;cobalt(2+);carbonate;hydroxide offers a unique combination of properties, including higher surface area, better electrochemical stability, and enhanced catalytic activity. These features make it particularly suitable for applications in energy storage and catalysis, where high performance and durability are essential .
Properties
CAS No. |
138211-03-7 |
|---|---|
Molecular Formula |
CHCoO4Zn+ |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
zinc;cobalt(2+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O.Zn/c2-1(3)4;;;/h(H2,2,3,4);;1H2;/q;+2;;+2/p-3 |
InChI Key |
LOHPQPUXPIERIO-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[Co+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


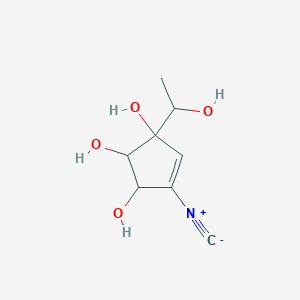
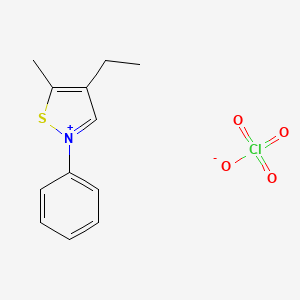

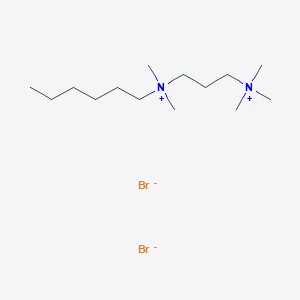


![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
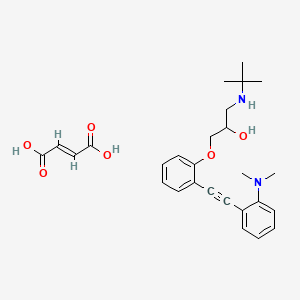
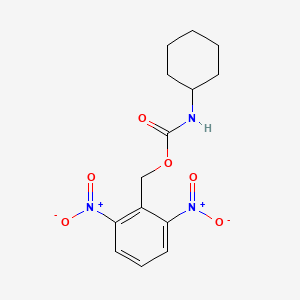
![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
